molecular formula C12H14BrNO2 B8056900 1-[(6-Bromo-1,3-dioxaindan-5-yl)methyl]pyrrolidine

1-[(6-Bromo-1,3-dioxaindan-5-yl)methyl]pyrrolidine

Cat. No.: B8056900
M. Wt: 284.15 g/mol
InChI Key: GTWRIXWOKUGWLW-UHFFFAOYSA-N
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Description

1-[(6-Bromo-1,3-dioxaindan-5-yl)methyl]pyrrolidine is a brominated heterocyclic compound featuring a pyrrolidine ring linked via a methyl group to a 6-bromo-1,3-dioxaindan moiety. The 1,3-dioxaindan core consists of a bicyclic structure with fused benzene and dioxane rings, while the pyrrolidine group introduces a saturated five-membered nitrogen-containing ring. The bromine atom at the 6-position may enhance electrophilic reactivity, making the compound a candidate for cross-coupling reactions in synthetic chemistry .

Properties

IUPAC Name

1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c13-10-6-12-11(15-8-16-12)5-9(10)7-14-3-1-2-4-14/h5-6H,1-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTWRIXWOKUGWLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC3=C(C=C2Br)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Bromo-6-(chloromethyl)-1,3-benzodioxole

The chloromethyl intermediate serves as a critical precursor. As detailed in, 5-(chloromethyl)-6-bromo-1,3-benzodioxole is synthesized via bromination of 5-(chloromethyl)-1,3-benzodioxole using N-bromosuccinimide (NBS) in acetonitrile under inert atmosphere. Key steps include:

  • Reaction Conditions : NBS (1.2 equiv), acetonitrile, room temperature, 13 hours.

  • Yield : 99% after column chromatography (hexane:ethyl acetate = 5:1).

Reductive Amination of (6-Bromobenzo[d][1, dioxol-5-yl)methanamine

Precursor Synthesis

(6-Bromobenzo[d]dioxol-5-yl)methanamine (CAS 67496-29-1) is commercially available or synthesized via:

  • Reduction of Nitriles : Hydrogenation of 5-bromo-6-cyano-1,3-benzodioxole using Raney nickel.

  • Gabriel Synthesis : Alkylation of phthalimide followed by hydrazinolysis.

Reductive Amination Protocol

The primary amine reacts with a carbonyl compound (e.g., tetrahydrofuran-2-one) under reductive conditions:

  • Reagents : Sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with palladium on carbon (Pd/C).

  • Solvent : Methanol or ethanol, acidic pH (acetic acid).

  • Yield : ~70–85% for analogous pyrrolidine formations.

Advantages : High stereoselectivity and compatibility with sensitive functional groups.

Palladium-Catalyzed Carboamination

Reaction Overview

Palladium-catalyzed carboamination enables simultaneous C–C and C–N bond formation. For example, γ-aminoalkenes coupled with aryl bromides form pyrrolidines under mild conditions:

  • Catalyst : Pd₂(dba)₃ with dppb ligand.

  • Base : Sodium tert-butoxide (NaOtBu).

  • Conditions : Toluene, 80°C, 12 hours.

Application to Target Compound

Adapting this method:

  • Substrate Design : 6-Bromo-1,3-benzodioxole-5-methyliodide + N-protected pyrrolidine precursor.

  • Coupling : Pd-mediated cross-coupling to form the C–N bond.

  • Deprotection : Acidic cleavage (e.g., trifluoroacetic acid) to yield the free amine.

Reported Yield : 60–73% for structurally related pyrrolidines.

Comparative Analysis of Methods

MethodKey ReagentsYield (%)AdvantagesLimitations
Nucleophilic SubstitutionNBS, Pyrrolidine, K₂CO₃70–85*Scalable, simple conditionsSteric hindrance issues
Reductive AminationNaBH₃CN, Pd/C70–85Stereoselective, mild conditionsRequires precursor synthesis
Pd-Catalyzed CouplingPd₂(dba)₃, NaOtBu60–73Atom-economical, tandem bond formationHigh catalyst cost, optimization needed

*Estimated based on analogous reactions .

Chemical Reactions Analysis

Types of Reactions: 1-[(6-Bromo-1,3-dioxaindan-5-yl)methyl]pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols can be used.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

Major Products: The major products depend on the specific reactions. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce larger, more complex molecules.

Scientific Research Applications

1-[(6-Bromo-1,3-dioxaindan-5-yl)methyl]pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action for 1-[(6-Bromo-1,3-dioxaindan-5-yl)methyl]pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with biological targets through its brominated dioxane and pyrrolidine moieties, affecting various molecular pathways . The exact molecular targets and pathways would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

To contextualize the properties of 1-[(6-Bromo-1,3-dioxaindan-5-yl)methyl]pyrrolidine, we compare it with structurally or functionally related compounds, focusing on molecular features, biological activity, and synthetic utility.

Structural Analogs

Table 1: Structural Comparison of Brominated Heterocycles

Compound Name Core Structure Substituents/Functional Groups Key Features
This compound 1,3-dioxaindan + pyrrolidine 6-Br, methyl-pyrrolidine linkage Bicyclic dioxaindan; saturated N-heterocycle
6-Bromo-1′-hydroxy-1′,8-dihydroaplysinopsin (2) Indole derivative 6-Br, hydroxyl group Marine-derived; weak antimicrobial activity
3-(4-Bromophenyl)-1-methylpyrrolidine (A128594) Pyrrolidine + bromophenyl 4-Br-phenyl, N-methyl Simple aryl-pyrrolidine; high purity (95%+)
3-Bromo-5-(dioxaborolan-2-yl)pyridine Pyridine + dioxaborolan 3-Br, boronate ester Intermediate for cholinergic drugs

Key Observations :

  • Unlike 3-(4-Bromophenyl)-1-methylpyrrolidine (), the target lacks aromatic substitution on the pyrrolidine nitrogen, which may reduce steric hindrance in biological interactions.

Key Observations :

  • The target compound’s biological activity remains underexplored, but its bromine and pyrrolidine motifs align with compounds showing antimicrobial () and anti-tubercular () effects.
  • The weak activity of marine-derived bromoindoles () suggests that structural optimization (e.g., dioxaindan’s rigidity) might enhance target engagement.

Key Observations :

  • The target compound’s bromine atom is strategically positioned for Suzuki-Miyaura cross-coupling, akin to ’s pyridine-boronate derivatives.
  • Its predicted LogP (~2.1) indicates better membrane permeability than more polar analogs (e.g., hydroxylated aplysinopsins in ).

Biological Activity

1-[(6-Bromo-1,3-dioxaindan-5-yl)methyl]pyrrolidine is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H12BrO3
  • Molecular Weight : 271.11 g/mol
  • CAS Number : 57350393

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The bromine atom and the dioxaindan ring system enhance its reactivity and binding affinity to various enzymes and receptors, which may modulate critical biological pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that derivatives of dioxaindan can inhibit the growth of various bacterial strains, suggesting a potential application in treating infections .

Anticancer Properties

The compound has also been investigated for its anticancer effects. It is believed to act as an inhibitor of heat shock protein 90 (Hsp90), a chaperone protein that is essential for the stability of many oncogenic proteins. Inhibition of Hsp90 can lead to the degradation of these proteins, thereby inducing apoptosis in cancer cells .

Study on Anticancer Activity

A study focused on the optimization of Hsp90 inhibitors reported that compounds containing a pyrrolidine moiety demonstrated significant antitumor effects in human cancer xenograft models. The study highlighted the importance of structural modifications in enhancing the efficacy of these compounds .

Antimicrobial Efficacy

Another research effort examined the antimicrobial properties of related compounds, demonstrating that structural features such as the presence of a bromine atom significantly influenced their activity against Gram-positive and Gram-negative bacteria. The findings suggest that this compound could be a candidate for further development as an antimicrobial agent.

Comparative Analysis

The following table summarizes key biological activities and properties compared to similar compounds:

CompoundAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundYesYesHsp90 inhibition
6-bromo-1,3-benzodioxoleModerateNoUnknown
2-(6-Bromo-1,3-dioxaindan-5-yl)propanoic acidYesModerateInhibition of bacterial cell wall synthesis

Q & A

Q. Can this compound act as a precursor for chiral catalysts?

  • Functionalizing the pyrrolidine nitrogen with chiral auxiliaries (e.g., (R)-(+)-1-amino-2-(methoxymethyl)pyrrolidine) creates asymmetric catalysts for enantioselective alkylations. The dioxaindan’s rigidity enhances stereochemical control .

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